3-amino-2-methyl-N-phenylbenzamide 3-amino-2-methyl-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.: 926248-76-2
VCID: VC6611615
InChI: InChI=1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17)
SMILES: CC1=C(C=CC=C1N)C(=O)NC2=CC=CC=C2
Molecular Formula: C14H14N2O
Molecular Weight: 226.279

3-amino-2-methyl-N-phenylbenzamide

CAS No.: 926248-76-2

Cat. No.: VC6611615

Molecular Formula: C14H14N2O

Molecular Weight: 226.279

* For research use only. Not for human or veterinary use.

3-amino-2-methyl-N-phenylbenzamide - 926248-76-2

Specification

CAS No. 926248-76-2
Molecular Formula C14H14N2O
Molecular Weight 226.279
IUPAC Name 3-amino-2-methyl-N-phenylbenzamide
Standard InChI InChI=1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17)
Standard InChI Key FNQCVQGZMCIKOL-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1N)C(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

3-Amino-2-methyl-N-phenylbenzamide consists of a benzamide backbone substituted with an amino group at the third position, a methyl group at the second position, and an N-phenyl moiety. The IUPAC name reflects this substitution pattern, ensuring unambiguous identification in chemical databases. The compound’s structure is validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, which confirm the presence of characteristic peaks for the aromatic protons, amide carbonyl, and methyl groups .

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1. The compound’s LogP value of 3.1266 indicates moderate lipophilicity, suggesting favorable membrane permeability for potential drug candidates . Its polar surface area (PSA) of 46.33 Ų aligns with typical amide-containing molecules, influencing solubility and bioavailability.

Table 1: Physicochemical Properties of 3-Amino-2-Methyl-N-Phenylbenzamide

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O
Molecular Weight226.274 g/mol
Exact Mass226.111 Da
LogP3.1266
Polar Surface Area46.33 Ų
HS Code2924299090

Synthesis and Manufacturing

Traditional Synthetic Routes

The compound is synthesized via amide bond formation between 3-amino-2-methylbenzoic acid derivatives and N-phenylamine. A patent by Sartori et al. (US2005/124664 A1) details a stepwise approach involving:

  • Activation of the carboxylic acid using coupling agents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).

  • Condensation with N-methylaniline in dichloromethane (DCM) under mild basic conditions (NaHCO₃) .
    This method yields the target compound with a purity >95%, as confirmed by HPLC.

Microreactor-Enhanced Synthesis

Table 2: Microreactor Performance for 3-Amino-2-Methyl-N-Phenylbenzamide Synthesis

Temperature (°C)Residence Time (s)Yield (%)Byproduct (%)
30420428
504205812
704207618

Structurally related N-phenylbenzamide derivatives exhibit potent antiviral effects. Compound 1e (a close analog) inhibits EV71 replication with IC₅₀ values of 5.7–12 μM across multiple strains (SZ-98, JS-52-3, H, BrCr) . Cytotoxicity assays in Vero cells reveal a high selectivity index (TC₅₀ = 620 μM), surpassing the reference drug pirodavir (TC₅₀ = 31 μM) . These findings suggest that 3-amino-2-methyl-N-phenylbenzamide could serve as a scaffold for developing broad-spectrum antiviral agents.

Structure-Activity Relationships (SAR)

  • Amide Group Criticality: Removal or modification of the amide moiety drastically reduces activity, underscoring its role in target binding .

  • Substituent Effects: Methyl groups at the ortho position enhance metabolic stability by shielding the amide bond from enzymatic degradation .

  • Aromatic Substitutions: Electron-donating groups (e.g., methoxy) on the phenyl ring improve potency but may compromise solubility .

Industrial and Regulatory Considerations

Regulatory Status and HS Code

Classified under HS Code 2924299090, the compound falls under "other cyclic amides and derivatives." Regulatory data indicate a 17% value-added tax (VAT) and a 13% tax rebate rate in key manufacturing regions .

Applications in Drug Development

As a versatile intermediate, 3-amino-2-methyl-N-phenylbenzamide is utilized in synthesizing kinase inhibitors and antiviral agents. Its compatibility with continuous flow systems positions it as a candidate for large-scale pharmaceutical production .

Optimization Strategies and Future Directions

Enhancing Synthetic Efficiency

Combining microreactor technology with machine learning algorithms could further optimize temperature and residence time parameters, minimizing byproducts while maximizing yield.

Expanding Biological Profiling

Future studies should evaluate the compound’s activity against emerging viral strains (e.g., SARS-CoV-2 variants) and explore synergies with existing antivirals like remdesivir.

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